![molecular formula C20H19N5O5 B4946331 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B4946331.png)
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps, starting with the preparation of the quinoline core and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The piperazine ring can be introduced through reactions involving protected diamines and sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of various functional groups in place of the methoxy group.
Applications De Recherche Scientifique
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing
Mécanisme D'action
The mechanism of action of 8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their interactions with adrenergic receptors.
1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine: Similar in structure, this compound has been used as an intermediate in the preparation of other bioactive molecules.
Uniqueness
8-[4-(4-Methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline is unique due to its specific substitution pattern on the quinoline core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
IUPAC Name |
8-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]-5-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5/c1-30-14-4-5-17(19(13-14)25(28)29)22-9-11-23(12-10-22)18-7-6-16(24(26)27)15-3-2-8-21-20(15)18/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBJLYAEXWQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4946260.png)
![6-bromo-3-phenyl-2-[(1-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4946265.png)
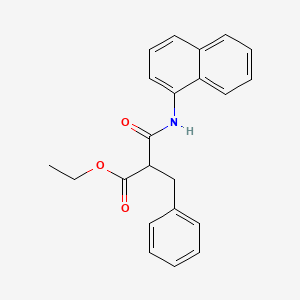
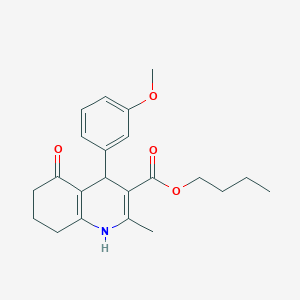
![(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B4946272.png)
![1-(1-acetyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4946282.png)
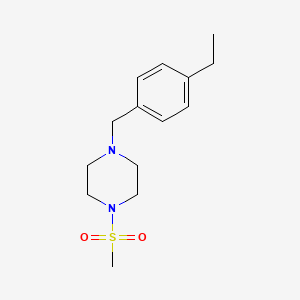
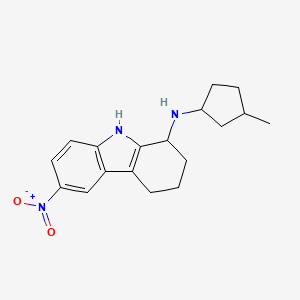
![N-{[4-(acetylamino)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B4946310.png)
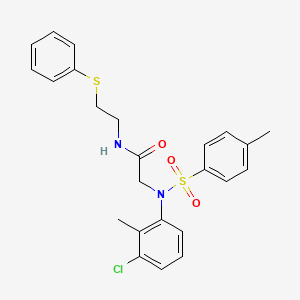
![2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol](/img/structure/B4946324.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[ethoxy(oxo)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4946334.png)
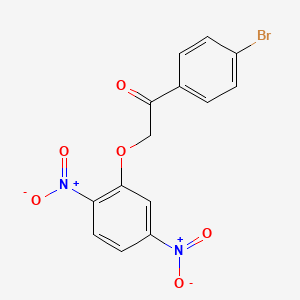
![5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4946352.png)
